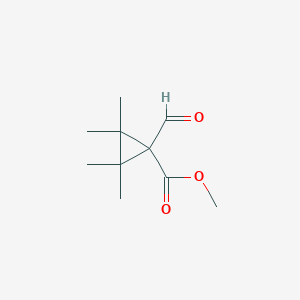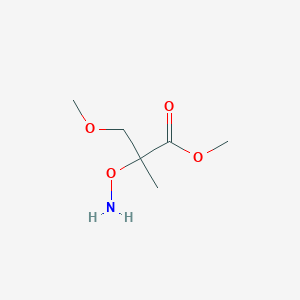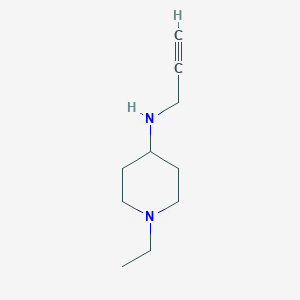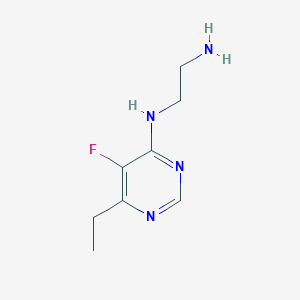
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyrimidine ring The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and a base such as DBU in acetonitrile at 35°C, yielding the desired product with high regioselectivity.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more cost-effective and scalable methods. One such method includes the reaction of 4-trifluoromethyl pyridine compounds with carbon dioxide under the action of strong bases like lithium diisopropylamide (LDA), followed by acidification to obtain the target compound . This method is advantageous due to its simplicity and high yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the fully reduced tetrahydropyrimidine.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or modulate receptor activity, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, known for its use in pharmaceuticals and agrochemicals.
Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl groups, used in drug development and agrochemicals.
Uniqueness
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidine is unique due to its tetrahydropyrimidine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its high lipophilicity and stability differentiate it from other trifluoromethylated compounds, providing unique advantages in drug design and material science .
Properties
Molecular Formula |
C5H7F3N2 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C5H7F3N2/c6-5(7,8)4-1-2-9-3-10-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
GTTQXDRJBBZUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CNC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl N-[6-(chloromethyl)pyridazin-3-yl]carbamate](/img/structure/B15258827.png)

![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15258840.png)
![4-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid](/img/structure/B15258843.png)
![8-(2-Chlorophenyl)-6-azaspiro[3.4]octane](/img/structure/B15258851.png)




